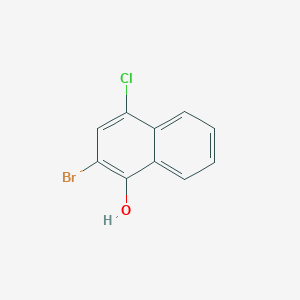

2-Bromo-4-chloro-1-Naphthalenol

Description

2-Bromo-4-chloro-1-Naphthalenol (CAS 90948-00-8) is a halogenated naphthalenol derivative characterized by bromo and chloro substituents at the 2- and 4-positions of the naphthalene ring, respectively.

Properties

CAS No. |

90948-00-8 |

|---|---|

Molecular Formula |

C10H6BrClO |

Molecular Weight |

257.51 g/mol |

IUPAC Name |

2-bromo-4-chloronaphthalen-1-ol |

InChI |

InChI=1S/C10H6BrClO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H |

InChI Key |

BXPOLMPVNPQDSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-Naphthalenol typically involves the bromination and chlorination of 1-naphthol. One common method is to start with 1-naphthol and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The resulting product, 2-bromo-1-naphthol, is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to obtain 2-Bromo-4-chloro-1-Naphthalenol .

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-1-Naphthalenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-Naphthalenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

Substitution: Formation of various substituted naphthalenols.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dehalogenated naphthalenes or naphthalenols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 2-Bromo-4-chloro-1-naphthalenol is commonly used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, allowing for various coupling reactions.

- Reactions Involving Electrophilic Aromatic Substitution : The presence of bromine and chlorine allows for electrophilic substitution reactions, making it useful in the preparation of substituted naphthalene derivatives.

2. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that 2-Bromo-4-chloro-1-naphthalenol exhibits antibacterial properties against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

- Anticancer Research : There is ongoing research into the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been noted in laboratory studies, warranting further investigation into its mechanisms of action.

3. Material Science

- Polymer Chemistry : This compound is explored for its role in developing advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance under various conditions.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of 2-Bromo-4-chloro-1-naphthalenol against Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research conducted by a team at a leading university explored the anticancer effects of 2-Bromo-4-chloro-1-naphthalenol on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-Naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position Effects: The placement of halogens on aromatic rings significantly alters reactivity. For example, 1-Bromo-4-Chlorobenzene (a simpler benzene derivative) lacks the naphthalene backbone and hydroxyl group, making it less polar than 2-Bromo-4-chloro-1-Naphthalenol .

Functional Group Diversity: The hydroxyl group in 2-Bromo-4-chloro-1-Naphthalenol enables participation in hydrogen bonding and acid-base reactions, unlike non-hydroxylated analogs like 2-Bromo-5-chloro-1,1′-biphenyl . 5-Bromo-4-Chloro-3-Indolyl-Galactopyranoside’s glycosidic linkage makes it water-soluble and suitable for biological applications, contrasting with the lipophilic nature of naphthalenol derivatives .

Synthesis and Manufacturing: 2-Bromo-4-fluoro-benzylamine hydrochloride (CAS 289038-14-8), a related halogenated amine, is synthesized via multi-step halogenation and amination processes, suggesting parallels in production methods for bromo-chloro naphthalenols . The title compound in was synthesized via naphthol–oxazine chemistry, highlighting the role of hydroxyl groups in facilitating cyclization reactions .

Biological Activity

2-Bromo-4-chloro-1-naphthalenol is a halogenated naphthol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of 2-bromo-4-chloro-1-naphthalenol, supported by data tables, case studies, and relevant research findings.

2-Bromo-4-chloro-1-naphthalenol is characterized by the presence of bromine and chlorine substituents on the naphthalene ring, which significantly influence its biological activity. The structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that 2-bromo-4-chloro-1-naphthalenol exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, 2-bromo-4-chloro-1-naphthalenol has shown antifungal activity against several fungal strains. The following table summarizes the antifungal potency:

The compound's efficacy against fungi suggests potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of 2-bromo-4-chloro-1-naphthalenol has been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways.

The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of 2-bromo-4-chloro-1-naphthalenol against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Mechanism

In vitro studies on MCF-7 cells revealed that treatment with 2-bromo-4-chloro-1-naphthalenol resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This mechanism was further validated through flow cytometry and Western blot analysis, confirming the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.